molecular formula C14H17NO3S2 B3428505 N-(4-hydroxy-3,5-dimethylphenyl)-2,5-dimethyl-3-thiophenesulfonamide CAS No. 682346-99-2

N-(4-hydroxy-3,5-dimethylphenyl)-2,5-dimethyl-3-thiophenesulfonamide

Cat. No. B3428505
CAS RN: 682346-99-2
M. Wt: 311.4 g/mol
InChI Key: IWORMWOSTFKLJS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of BMD-1 involves the reaction of 4-benzoylbenzoic acid with 4-hydroxy-3,5-dimethylaniline in the presence of a coupling reagent.


Molecular Structure Analysis

The molecular structure of a related compound, Ethanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-, has a molecular weight of 196.1999 .


Chemical Reactions Analysis

Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .


Physical And Chemical Properties Analysis

A related compound, 4-Hydroxy-3,5-dimethylphenylboronic Acid Pinacol Ester, has a molecular weight of 248.16 g/mol .

Safety And Hazards

The safety data sheet for 2-(4-Hydroxyphenyl)ethanol indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-hydroxy-3,5-dimethylphenyl)-2,5-dimethyl-3-thiophenesulfonamide involves the reaction of 4-hydroxy-3,5-dimethylbenzoic acid with thionyl chloride to form 4-chloro-3,5-dimethylbenzoic acid. This intermediate is then reacted with 2,5-dimethylthiophene-3-sulfonamide in the presence of a base to form the final product.", "Starting Materials": [ "4-hydroxy-3,5-dimethylbenzoic acid", "thionyl chloride", "2,5-dimethylthiophene-3-sulfonamide", "base" ], "Reaction": [ "Step 1: 4-hydroxy-3,5-dimethylbenzoic acid is reacted with thionyl chloride in the presence of a solvent such as dichloromethane to form 4-chloro-3,5-dimethylbenzoic acid.", "Step 2: 4-chloro-3,5-dimethylbenzoic acid is then reacted with 2,5-dimethylthiophene-3-sulfonamide in the presence of a base such as triethylamine to form the final product, N-(4-hydroxy-3,5-dimethylphenyl)-2,5-dimethyl-3-thiophenesulfonamide.", "Step 3: The final product is purified using techniques such as recrystallization or column chromatography." ] }

CAS RN

682346-99-2

Product Name

N-(4-hydroxy-3,5-dimethylphenyl)-2,5-dimethyl-3-thiophenesulfonamide

Molecular Formula

C14H17NO3S2

Molecular Weight

311.4 g/mol

IUPAC Name

N-(4-hydroxy-3,5-dimethylphenyl)-2,5-dimethylthiophene-3-sulfonamide

InChI

InChI=1S/C14H17NO3S2/c1-8-5-12(6-9(2)14(8)16)15-20(17,18)13-7-10(3)19-11(13)4/h5-7,15-16H,1-4H3

InChI Key

IWORMWOSTFKLJS-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1O)C)NS(=O)(=O)C2=C(SC(=C2)C)C

Canonical SMILES

CC1=CC(=CC(=C1O)C)NS(=O)(=O)C2=C(SC(=C2)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-hydroxy-3,5-dimethylphenyl)-2,5-dimethyl-3-thiophenesulfonamide
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N-(4-hydroxy-3,5-dimethylphenyl)-2,5-dimethyl-3-thiophenesulfonamide
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N-(4-hydroxy-3,5-dimethylphenyl)-2,5-dimethyl-3-thiophenesulfonamide
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N-(4-hydroxy-3,5-dimethylphenyl)-2,5-dimethyl-3-thiophenesulfonamide
Reactant of Route 5
N-(4-hydroxy-3,5-dimethylphenyl)-2,5-dimethyl-3-thiophenesulfonamide
Reactant of Route 6
N-(4-hydroxy-3,5-dimethylphenyl)-2,5-dimethyl-3-thiophenesulfonamide

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